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CAS No.: 1227562-37-9

Cat. No.: B567225

Get Quote

A Multifunctional Pyridone Scaffold for Medicinal
Chemistry
Executive Summary
5-Bromo-2-hydroxyisonicotinaldehyde (also known as 5-bromo-2-oxo-1,2-dihydropyridine-4-

carbaldehyde) is a critical heterocyclic building block characterized by three distinct reactive

handles: an electrophilic aldehyde at C4, a halogen handle (bromide) at C5, and a tautomeric

amide/hydroxyl system at C2/N1.[1][2][3][4][5] Its structural versatility makes it a "privileged

scaffold" in the synthesis of kinase inhibitors, BET bromodomain inhibitors, and anti-infective

agents. This guide analyzes its physicochemical behavior, synthetic accessibility, and reactivity

profile.

Chemical Identity & Structural Analysis
The molecule exists in a tautomeric equilibrium between the 2-hydroxypyridine form (lactim)

and the 2-pyridone form (lactam). In the solid state and in polar solvents (e.g., DMSO, water),
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the 2-pyridone tautomer predominates due to the stabilization energy of the amide resonance

and intermolecular hydrogen bonding.

Attribute Detail

IUPAC Name
5-Bromo-2-oxo-1,2-dihydropyridine-4-

carbaldehyde

CAS Number 1227562-37-9

Molecular Formula C₆H₄BrNO₂

Molecular Weight 202.01 g/mol

SMILES O=CC1=C(Br)C=NC(=O)C1

Appearance Yellow to pale orange solid

Solubility
Soluble in DMSO, DMF; sparingly soluble in

water; soluble in dilute base.

Tautomeric Equilibrium & Reactivity Map
The following diagram illustrates the tautomeric shift and the distinct reactivity zones of the

molecule.
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Caption: Figure 1.[6] Tautomeric equilibrium favoring the 2-pyridone form and mapping of the

three primary reactivity centers.

Physicochemical Profile
Property Value/Observation Relevance to Synthesis

Melting Point >200°C (Predicted/Decomp)

High MP indicates strong

intermolecular H-bonding

(dimerization) typical of

pyridones.

pKa (Acidic) ~8.0 - 9.0 (NH/OH)

Deprotonation requires weak

bases (e.g., K₂CO₃, Cs₂CO₃)

for alkylation.

LogP ~1.36
Moderate lipophilicity; suitable

for drug-like scaffolds.

H-Bond Donors 1 (NH)

Critical for binding site

interactions (e.g., hinge region

of kinases).

H-Bond Acceptors 3 (C=O, Aldehyde O, N)
Facilitates chelation in metallo-

drug complexes.

Synthetic Pathways[7][8]
The synthesis of 5-Bromo-2-hydroxyisonicotinaldehyde typically proceeds via the

modification of commercially available pyridine precursors.

Method A: Bromination of 2-Hydroxyisonicotinic Acid
(Retrosynthesis)
This is the most robust route for scale-up, avoiding the instability of isolated aldehyde

intermediates during harsh halogenation.

Starting Material: 2-Hydroxyisonicotinic acid.

Bromination: Treatment with bromine (
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) in acetic acid or NBS in DMF yields 5-bromo-2-hydroxyisonicotinic acid. The electron-
donating hydroxyl/oxo group directs the bromine to the ortho position (C5).

Esterification: Conversion to the methyl ester using

.

Reduction: Controlled reduction of the ester to the aldehyde using DIBAL-H at -78°C or

reduction to the alcohol (

) followed by mild oxidation (

or Swern).

Method B: Direct Formylation (Vilsmeier-Haack)
Applicable to 5-bromo-2-hydroxypyridine.

Reagents:

, DMF.

Mechanism: Electrophilic aromatic substitution.

Limitation: The pyridone ring is deactivated by the bromine; yields may be lower compared to

Method A.

Reactivity & Functionalization Protocols
This scaffold allows for orthogonal functionalization, enabling "diversity-oriented synthesis"

(DOS).

5.1 C5-Bromine: Suzuki-Miyaura Cross-Coupling
The C5 position is activated for Palladium-catalyzed coupling, allowing the introduction of aryl

or heteroaryl groups.

Protocol:

Catalyst:

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b567225?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


or

(5 mol%).

Base:

or

(2-3 equiv).

Solvent: Dioxane/Water (4:1) or DMF.

Conditions: 80-100°C, inert atmosphere (

).

Note: The free NH of the pyridone may require protection (e.g., N-Me or N-SEM) if catalyst

poisoning is observed, though many modern catalysts tolerate the free amide.

5.2 C4-Aldehyde: Schiff Base Formation
The aldehyde is highly reactive toward primary amines, forming hydrazones or imines. This is

widely used to synthesize anti-tubercular agents (hydrazone ligands).

Protocol:

Reagents: Primary amine or hydrazide (1.0 equiv), Ethanol or Methanol.

Catalyst: Catalytic acetic acid (glacial).

Conditions: Reflux for 2-4 hours.

Product: Precipitates upon cooling; high purity often achieved by filtration.

5.3 N1-Alkylation vs. O-Alkylation
The pyridone anion is an ambident nucleophile.

N-Alkylation (Thermodynamic Control): Favored by polar aprotic solvents (DMF) and alkali

metal carbonates (
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).

O-Alkylation (Kinetic/Silver Salts): Favored by silver salts (

) or non-polar solvents, yielding the 2-alkoxypyridine derivative.

Experimental Workflow Diagram

Path A: C5 Functionalization Path B: C4 Condensation Path C: N1 Protection/Alkylation
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Caption: Figure 2. Divergent synthetic pathways from the core scaffold.

Applications in Drug Discovery[9]
BET Bromodomain Inhibitors: The 2-pyridone motif mimics the acetyl-lysine recognition

element, making this scaffold a precursor for BET (Bromodomain and Extra-Terminal motif)

inhibitors used in cancer therapy.

Anti-Infectives: Hydrazone derivatives synthesized from this aldehyde have shown efficacy

against Mycobacterium tuberculosis by chelating transition metals essential for bacterial

enzymes.

Kinase Inhibitors: The hydrogen-bonding capability of the lactam (NH/C=O) pair makes it an

excellent "hinge binder" in ATP-competitive kinase inhibitors.

Safety and Handling (GHS Classification)
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Signal Word: Warning

Hazard Statements:

H302: Harmful if swallowed.

H315: Causes skin irritation.

H319: Causes serious eye irritation.

H335: May cause respiratory irritation.

Handling: Handle under inert gas (

) if storing for long periods to prevent autoxidation of the aldehyde. Store at 2-8°C.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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